molecular formula C20H14N2O2 B8755945 Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro- CAS No. 5862-38-4

Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-

Cat. No. B8755945
CAS RN: 5862-38-4
M. Wt: 314.3 g/mol
InChI Key: SNDAOXYSCAWUFQ-UHFFFAOYSA-N
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Patent
US05840901

Procedure details

A one liter flask equipped with a thermometer, stirrer and condenser is charged with 40 grams 6,13-dihydroquinacridone, 0.1 grams phthalimidomethylquinacridone, 250 ml methanol and 52.8 grams 50% aqueous sodium hydroxide. The mixture is stirred under a slow flow of nitrogen at 50° to 55° C. for one hour generating the corresponding 6,13-dihydroquinacridone-di-sodium salt. 0.6 grams anthraquinone-2-sulfonic acid sodium salt are added and the mixture is heated to reflux temperature. 73.5 grams of an aqueous 16.9% hydrogen peroxide solution are added at a rate of 0.4 ml/minute at reflux temperature under a slow nitrogen flow over 2 hours 40 minutes. The resulting red suspension is further stirred for 1 hour at reflux temperature then filtered at 50°-60° C. The presscake is washed with methanol followed by hot water then dried, yielding a gamma I quinacridone as evidenced by the x-ray diffraction pattern. The gamma-I quinacridone is described in U.S. Pat. No. 3,074,950.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
6,13-dihydroquinacridone di-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
anthraquinone-2-sulfonic acid sodium salt
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2[NH:7][C:8]3[C:13]([C:14](=[O:15])[C:5]=2[CH2:4][C:3]2[NH:16][C:17]4[C:22]([C:23](=[O:24])[C:2]1=2)=[CH:21][CH:20]=[CH:19][CH:18]=4)=[CH:12][CH:11]=[CH:10][CH:9]=3.[OH-].[Na+].[Na+].C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1S([O-])(=O)=O.OO>CO>[CH:20]1[CH:21]=[C:22]2[C:23]([C:2]3[C:3]([NH:16][C:17]2=[CH:18][CH:19]=1)=[CH:4][C:5]1[C:14]([C:13]2[C:8]([NH:7][C:6]=1[CH:1]=3)=[CH:9][CH:10]=[CH:11][CH:12]=2)=[O:15])=[O:24] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1C2=C(CC3=C1NC4=CC=CC=C4C3=O)NC5=CC=CC=C5C2=O
Step Two
Name
Quantity
52.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
6,13-dihydroquinacridone di-sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
anthraquinone-2-sulfonic acid sodium salt
Quantity
0.6 g
Type
reactant
Smiles
[Na+].C1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under a slow flow of nitrogen at 50° to 55° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter flask equipped with a thermometer, stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under a slow nitrogen flow over 2 hours 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
The resulting red suspension is further stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
then filtered at 50°-60° C
WASH
Type
WASH
Details
The presscake is washed with methanol
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=CC=CC=C5N4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.